2-Methyl-3-(4-methylphenyl)-1-propene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Methyl-3-(4-methylphenyl)-1-propene is an organic compound with the molecular formula C11H14 It is a derivative of propene, featuring a methyl group and a 4-methylphenyl group attached to the propene backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
2-Methyl-3-(4-methylphenyl)-1-propene can be synthesized through several methods. One common approach involves the alkylation of 4-methylacetophenone with methyl iodide in the presence of a strong base such as potassium tert-butoxide. The reaction proceeds via a nucleophilic substitution mechanism, resulting in the formation of the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of catalytic processes to enhance yield and efficiency. Catalysts such as palladium or nickel complexes can be employed to facilitate the alkylation reaction under milder conditions, reducing the need for harsh reagents and minimizing by-products.
Chemical Reactions Analysis
Types of Reactions
2-Methyl-3-(4-methylphenyl)-1-propene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding alcohols, ketones, or carboxylic acids, depending on the oxidizing agent and reaction conditions.
Reduction: Reduction reactions can convert the compound into saturated hydrocarbons or alcohols.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a metal catalyst are typically used.
Substitution: Reagents like halogens (e.g., bromine) or nucleophiles (e.g., sodium methoxide) can be employed under appropriate conditions.
Major Products Formed
Oxidation: Depending on the extent of oxidation, products can include 2-methyl-3-(4-methylphenyl)propan-1-ol, 2-methyl-3-(4-methylphenyl)propan-1-one, or 2-methyl-3-(4-methylphenyl)propanoic acid.
Reduction: Products may include 2-methyl-3-(4-methylphenyl)propane or 2-methyl-3-(4-methylphenyl)propan-1-ol.
Substitution: Products vary based on the substituent introduced, such as 2-methyl-3-(4-bromophenyl)-1-propene or 2-methyl-3-(4-methoxyphenyl)-1-propene.
Scientific Research Applications
2-Methyl-3-(4-methylphenyl)-1-propene has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex organic molecules and can be used in studies of reaction mechanisms and kinetics.
Biology: The compound’s derivatives may exhibit biological activity, making it a candidate for drug discovery and development.
Medicine: Potential medicinal applications include the development of new pharmaceuticals with specific therapeutic targets.
Industry: It can be used in the production of specialty chemicals, polymers, and materials with unique properties.
Mechanism of Action
The mechanism of action of 2-Methyl-3-(4-methylphenyl)-1-propene depends on its specific application and the molecular targets involved. In general, the compound may interact with enzymes, receptors, or other biomolecules, modulating their activity and leading to various biological effects. The pathways involved can include signal transduction, metabolic processes, and gene expression regulation.
Comparison with Similar Compounds
Similar Compounds
2-Methyl-3-phenyl-1-propene: Lacks the 4-methyl group on the phenyl ring, resulting in different chemical and physical properties.
3-(4-Methylphenyl)-1-propene: Lacks the 2-methyl group on the propene backbone, affecting its reactivity and applications.
2-Methyl-3-(4-chlorophenyl)-1-propene:
Uniqueness
2-Methyl-3-(4-methylphenyl)-1-propene is unique due to the presence of both a methyl group and a 4-methylphenyl group, which confer distinct steric and electronic properties. These features influence its reactivity, making it a valuable compound for various synthetic and research applications.
Properties
IUPAC Name |
1-methyl-4-(2-methylprop-2-enyl)benzene |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14/c1-9(2)8-11-6-4-10(3)5-7-11/h4-7H,1,8H2,2-3H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PDCRXFKQKJPXTD-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)CC(=C)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50456073 |
Source
|
Record name | 2-methyl-3-(4-methylphenyl)-1-propene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50456073 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
146.23 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
40296-92-2 |
Source
|
Record name | 2-methyl-3-(4-methylphenyl)-1-propene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50456073 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.